molecular formula C19H18N2O B14297721 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine CAS No. 113021-12-8

2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine

Cat. No.: B14297721
CAS No.: 113021-12-8
M. Wt: 290.4 g/mol
InChI Key: NPSJUBJIXORUIV-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is an organic compound that belongs to the pyrazine family. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. This particular compound features two phenyl groups substituted at the 2 and 5 positions of the pyrazine ring, with ethyl and methoxy groups attached to the phenyl rings, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine typically involves the condensation of appropriate substituted phenylhydrazines with diketones. One common method is the reaction of 4-ethylphenylhydrazine with 4-methoxybenzil under acidic conditions, followed by cyclization to form the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine or tetrahydropyrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazine ring itself.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydropyrazine or tetrahydropyrazine derivatives.

    Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.

Scientific Research Applications

2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylpyrazine: Lacks the ethyl and methoxy substituents, making it less hydrophobic.

    2-(4-Methylphenyl)-5-(4-methoxyphenyl)pyrazine: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethylphenyl)-5-phenylpyrazine: Lacks the methoxy group, affecting its electronic properties.

Uniqueness

2-(4-Ethylphenyl)-5-(4-methoxyphenyl)pyrazine is unique due to the presence of both ethyl and methoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

113021-12-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(4-methoxyphenyl)pyrazine

InChI

InChI=1S/C19H18N2O/c1-3-14-4-6-15(7-5-14)18-12-21-19(13-20-18)16-8-10-17(22-2)11-9-16/h4-13H,3H2,1-2H3

InChI Key

NPSJUBJIXORUIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN=C(C=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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